M-110

PIM Kinase Selectivity Chemical Probe Isoform-Specific Inhibition

Pan-PIM inhibitors confound PIM-3-specific studies in STAT3-driven cancers. M-110 (CAS 1395048-49-3) enables unambiguous target deconvolution with ~53-fold PIM-3 selectivity (IC50 47 nM vs. 2.5 µM for PIM-1/2) and exclusive pSTAT3(Tyr705) suppression, validated by siRNA controls. It additionally destabilizes β-catenin to block Wnt/β-catenin transcription. - Cellular activity: inhibits DU-145 and 22Rv1 prostate cancer cells at 0.6-0.9 µM while sparing normal PBMCs up to 40 µM. - Dual mechanism: PIM-3 kinase + Wnt pathway inhibition not recapitulated by pan-PIM agents. In stock for immediate global shipping.

Molecular Formula C22H28ClN5O3
Molecular Weight 445.9 g/mol
Cat. No. B608784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameM-110
SynonymsM-110;  M 110;  M110; 
Molecular FormulaC22H28ClN5O3
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESCCC(=NNC(=O)C1=CC(=NC=C1)NCCCN2CCOCC2)C3=C(C=C(C=C3)Cl)O
InChIInChI=1S/C22H28ClN5O3/c1-2-19(18-5-4-17(23)15-20(18)29)26-27-22(30)16-6-8-25-21(14-16)24-7-3-9-28-10-12-31-13-11-28/h4-6,8,14-15,29H,2-3,7,9-13H2,1H3,(H,24,25)(H,27,30)/b26-19+
InChIKeyFXXCNYVQIONABS-LGUFXXKBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

M-110: Highly Selective PIM-3 Kinase Inhibitor


M-110 (CAS 1395048-49-3) is a cell-permeable, ATP-competitive small molecule inhibitor of the proviral integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases [1]. It is characterized by a high degree of isoform selectivity, exhibiting a marked preference for PIM-3 (IC50 = 0.047 µM) over PIM-1 and PIM-2 (IC50 = 2.5 µM for both) in biochemical assays . This chemical probe was developed through structural optimization of a compound series identified from a cell-based high-throughput screen designed to detect small molecules with differential activity against cancer versus normal cells [1].

Why Pan-PIM Inhibitors Cannot Replace M-110


Substituting M-110 with a generic pan-PIM inhibitor (e.g., AZD1208, PIM447, CX-6258) or a PIM-1-preferring inhibitor (e.g., SGI-1776) fundamentally alters the experimental outcome due to their distinct isoform selectivity profiles [1]. M-110 is a highly PIM-3-selective chemical probe, exhibiting a ~53-fold preference for PIM-3 over PIM-1/2 under defined ATP conditions, whereas pan-PIM inhibitors potently suppress all three isoforms without significant discrimination . This leads to vastly different downstream pathway engagement; M-110 specifically inhibits PIM-3-dependent STAT3(Tyr705) phosphorylation without affecting STAT5(Tyr694), a selectivity not recapitulated by agents that inhibit PIM-1 [1][2]. Using a non-selective inhibitor conflates the biological roles of individual PIM isoforms, making it impossible to assign a phenotype to PIM-3 activity specifically and potentially introducing off-target effects on PIM-1/2-driven pathways.

M-110: Quantitative Differentiation from Analogues


PIM-3 Isoform Selectivity vs. Pan-PIM Inhibitors

M-110 is distinguished from pan-PIM inhibitors by its pronounced selectivity for the PIM-3 isoform. In cell-free biochemical assays using PIMtide as a substrate and an ATP concentration of 10 µM, M-110 inhibits PIM-3 with an IC50 of 0.047 µM, while its activity against PIM-1 and PIM-2 is markedly lower at 2.5 µM for both. This yields a selectivity ratio of approximately 53-fold for PIM-3 over the other isoforms . In contrast, the pan-PIM inhibitor AZD1208 inhibits PIM-1, PIM-2, and PIM-3 with IC50 values of 0.0004 µM, 0.005 µM, and 0.0019 µM, respectively, demonstrating no selectivity for PIM-3 . Similarly, CX-6258 inhibits PIM-1, PIM-2, and PIM-3 with IC50s of 0.005 µM, 0.025 µM, and 0.016 µM , and SGI-1776 shows a preference for PIM-1 (IC50 = 0.007 µM) over PIM-3 (IC50 = 0.069 µM) .

PIM Kinase Selectivity Chemical Probe Isoform-Specific Inhibition

Kinome Selectivity vs. Other PIM Inhibitors

M-110 demonstrates high target specificity in a broad kinome panel, minimizing confounding off-target effects. When screened against a panel of 261 recombinant kinases at a concentration of 5 µM, M-110 exhibited little or no activity against 258 of them, with only PIM-3 being potently inhibited and CK2α2 showing weak inhibition (IC50 = 5 µM) . This level of selectivity is critical for a chemical probe. The pan-PIM inhibitor AZD1208 was screened against a larger panel of 442 kinases and, while also highly selective, its primary target engagement profile is fundamentally different, hitting PIM-1, -2, and -3 with sub-nanomolar affinity. The compound SGI-1776 is known to potently inhibit FLT3 and haspin in addition to PIM kinases, introducing additional biological variables .

Kinase Profiling Off-Target Activity Selectivity

Cancer Cell Selectivity Over Normal Cells

A key differentiator of M-110 is its lack of activity against normal human peripheral blood mononuclear cells (PBMCs) at concentrations significantly exceeding those required to inhibit cancer cell proliferation. M-110 inhibited the proliferation of prostate cancer cell lines DU-145 and PC3 with IC50 values ranging from 0.6 to 0.9 µM, but showed no activity on normal human PBMCs up to a concentration of 40 µM [1]. This represents a >44-fold selectivity window between cancer and normal cells. In contrast, the clinical pan-PIM inhibitor AZD1208 has been shown to inhibit the growth of sensitive acute myeloid leukemia (AML) cell lines with GI50 values between 20 and 900 nM, but unlike M-110, it also induces cell cycle arrest and apoptosis in normal cell types, including documented toxic effects on mouse oocytes [2].

Therapeutic Window Cancer Cell Selectivity PBMCs

STAT3 Selectivity vs. Pan-PIM Inhibitors

M-110's PIM-3 selectivity translates into a unique and specific downstream signaling effect that is not replicated by structurally unrelated PIM inhibitors. In cellular assays, treatment of DU-145 prostate cancer cells with M-110 (10 µM for 18 hr) dramatically inhibited basal STAT3(Tyr705) phosphorylation by 73% and IL-6-stimulated phosphorylation by 69% [1]. This effect is isoform-specific; siRNA-mediated knockdown of PIM-3, but not PIM-1 or PIM-2, recapitulated the downregulation of pSTAT3(Tyr705) [1]. Critically, M-110 did not affect STAT5(Tyr694) phosphorylation in 22Rv1 cells, demonstrating clear pathway selectivity [1]. While the structurally unrelated PIM-1 inhibitor SGI-1776 also reduces pSTAT3(Tyr705) levels, it acts through a different mechanism involving PIM-1-mediated regulation of MIG6 and EGFR signaling, leading to broad and distinct downstream effects on EGFR tyrosine kinase inhibitor sensitivity [2].

STAT3 Signaling Phospho-Protein Modulation Pathway Selectivity

Recommended Applications for M-110


PIM-3-Specific Functions in STAT3-Driven Cancers

M-110 is the optimal chemical probe for studying PIM-3-specific signaling in STAT3-dependent cancers such as prostate and pancreatic cancer. Its ~53-fold selectivity for PIM-3 over PIM-1/2 and the direct correlation between its target engagement and pSTAT3(Tyr705) suppression, validated by siRNA controls , allows researchers to unambiguously link phenotypes to PIM-3 kinase activity. The use of a pan-PIM inhibitor like AZD1208 in these studies would make it impossible to determine whether the observed effects are due to inhibition of PIM-1, PIM-2, or PIM-3, thereby confounding mechanistic conclusions and target validation efforts.

In Vivo Studies with Favorable Therapeutic Window

For preclinical in vivo models, M-110 presents a compelling option due to its documented >44-fold selectivity window between cancer and normal cells in vitro . The absence of activity on normal human PBMCs up to 40 µM, while maintaining IC50s of 0.6-0.9 µM in prostate cancer cells , minimizes the risk of host toxicity complicating efficacy readouts. This characteristic provides a distinct advantage over clinical candidates like AZD1208, for which effects on normal cell types have been reported , making M-110 a cleaner tool for exploring the therapeutic potential of PIM-3 inhibition in xenograft or other in vivo models.

PIM-3 Role in Wnt/β-Catenin Signaling

M-110 has been reported as an inhibitor of the Wnt/β-catenin signaling pathway, acting downstream of the destruction complex to destabilize β-catenin and block Wnt-induced transcription . In SW480 colorectal cancer cells, M-110 decreased levels of free cytoplasmic β-catenin and blocked Wnt signaling even when other destruction complex components like AXIN1/2 or GSK3β were disrupted . This dual PIM-3/Wnt inhibitory profile makes M-110 a specialized tool for investigating the intersection of kinase signaling and Wnt pathway regulation, a capability not shared by standard pan-PIM inhibitors like CX-6258 whose documented mechanism focuses solely on PIM-dependent phosphorylation of BAD and 4E-BP1 .

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